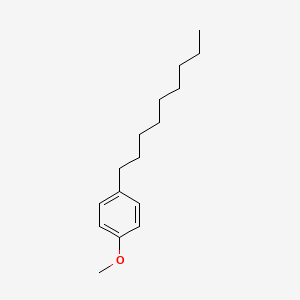
5-Cyano-2-methoxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-methoxybenzoyl chloride is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the 5-position and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxybenzoyl chloride typically involves the chlorination of 5-Cyano-2-methoxy-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Cyano-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 5-Cyano-2-methoxy-benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Substituted Benzoic Acids: Formed by electrophilic aromatic substitution reactions.
科学的研究の応用
5-Cyano-2-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in the development of probes and tools for studying biological processes.
作用機序
The mechanism of action of 5-Cyano-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The cyano and methoxy substituents on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
5-Cyano-2-methylbenzoyl chloride: Has a methyl group instead of a methoxy group, which can affect its solubility and reactivity.
5-Cyano-2-hydroxybenzoyl chloride: Contains a hydroxy group, which can participate in additional hydrogen bonding interactions.
Uniqueness
5-Cyano-2-methoxybenzoyl chloride is unique due to the presence of both cyano and methoxy groups on the benzene ring. The cyano group is electron-withdrawing, while the methoxy group is electron-donating. This combination of substituents can lead to unique reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
5-cyano-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-4H,1H3 |
InChIキー |
BYESISJSHDVTPA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8620879.png)


![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one](/img/structure/B8620900.png)
![(2-Chloro-pyrimidin-4-yl)-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine](/img/structure/B8620902.png)


![3,3-Dimethyl-6-nitro-2,3-dihydro-benzo[d]isothiazole 1,1-dioxide](/img/structure/B8620925.png)





